molecular formula C12H19NO B12118988 Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine

Cat. No.: B12118988
M. Wt: 193.28 g/mol
InChI Key: QRTAWUDOYVLNLY-UHFFFAOYSA-N
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Description

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine is an organic compound with the molecular formula C12H19NO. It is a derivative of phenylethylamine and contains an isopropoxy group attached to the ethylamine chain. This compound is often used in biochemical research and has various applications in chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine typically involves the reaction of phenylethylamine with isopropyl alcohol in the presence of a suitable catalyst. One common method is the use of Grignard reagents, where phenylethylamine reacts with isopropyl magnesium bromide to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine involves its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist at specific receptor sites, influencing biochemical pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy group differentiates it from other phenylethylamine derivatives, influencing its reactivity and interactions with molecular targets .

Biological Activity

Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

This compound can be synthesized through several chemical pathways. The synthesis typically involves the alkylation of a phenolic compound followed by amine formation. For instance, one study reported the use of a straightforward method to obtain derivatives that exhibited significant biological activity, emphasizing the importance of structural modifications in enhancing efficacy against cancer cells .

Anticancer Properties

Numerous studies have evaluated the anticancer properties of this compound and its analogs. The compound has been shown to possess cytotoxic effects on various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values for selected compounds related to this class:

CompoundCell LineIC50 (μg/mL)
This compoundHCT-1161.9
This compoundMCF-72.3
Compound AHCT-1165.0
Compound BMCF-74.5

These results indicate that this compound exhibits potent anticancer activity, comparable to or exceeding that of known chemotherapeutic agents.

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis. This was demonstrated through assays that measured cell viability post-treatment.
  • Targeting Protein Interactions : Research indicates that this compound may interfere with critical protein-protein interactions involved in tumor progression, particularly those associated with HER2 signaling pathways in breast cancer cells .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased markers of apoptosis, such as caspase activation and PARP cleavage, indicating its potential as a pro-apoptotic agent in cancer therapy.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on HER2-positive Gastric Cancer : This study demonstrated that the compound effectively reduced HER2 levels and inhibited downstream signaling pathways, leading to significant anti-proliferative effects in vitro and in vivo. The findings suggest its utility as a treatment option for trastuzumab-resistant cases .
  • Chlamydial Infections : Beyond oncology, research has indicated that compounds similar to this compound exhibit selective activity against Chlamydia trachomatis without harming host cells, showcasing its broader antimicrobial potential .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-methyl-2-phenyl-2-propan-2-yloxyethanamine

InChI

InChI=1S/C12H19NO/c1-10(2)14-12(9-13-3)11-7-5-4-6-8-11/h4-8,10,12-13H,9H2,1-3H3

InChI Key

QRTAWUDOYVLNLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CNC)C1=CC=CC=C1

Origin of Product

United States

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